Cas no 101395-33-9 (Benzenepropanamide,4-hydroxy-3-(iodo-125I)-N-[5-[[2-[[(4-methoxyphenyl)methyl]-2-pyridinylamino]ethyl]methylamino]pentyl]-(9CI))

Benzenepropanamide,4-hydroxy-3-(iodo-125I)-N-[5-[[2-[[(4-methoxyphenyl)methyl]-2-pyridinylamino]ethyl]methylamino]pentyl]-(9CI) structure
101395-33-9 structure
Productnaam:Benzenepropanamide,4-hydroxy-3-(iodo-125I)-N-[5-[[2-[[(4-methoxyphenyl)methyl]-2-pyridinylamino]ethyl]methylamino]pentyl]-(9CI)
CAS-nummer:101395-33-9
MF:C30H39N4O3I
MW:630.55966
CID:212039
PubChem ID:127808

Benzenepropanamide,4-hydroxy-3-(iodo-125I)-N-[5-[[2-[[(4-methoxyphenyl)methyl]-2-pyridinylamino]ethyl]methylamino]pentyl]-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenepropanamide,4-hydroxy-3-(iodo-125I)-N-[5-[[2-[[(4-methoxyphenyl)methyl]-2-pyridinylamino]ethyl]methylamino]pentyl]-(9CI)
    • 3-(4-hydroxy-3-iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]propanamide
    • Benzenepropanamide, 4-hydroxy-3-(iodo-125I)-N-(5-((2-(((4-methoxypheny l)methyl)-2-pyridinylamino)ethyl)methylamino)pentyl)-
    • Benzenepropanamide,4-hydroxy-3-(iodo-125I)-N-[5-[[2-[[(4-methoxyphenyl)methyl]-2-pyridinylamino]ethyl]methylamino]pentyl]-(9C
    • 3-[4-hydroxy-3-(~125~I)iodophenyl]-N-{5-[{2-[(4-methoxybenzyl)(pyridin-2-yl)amino]ethyl}(methyl)amino]pentyl}propanamide
    • iodobolpyramine
    • Benzenepropanamide, 4-hydroxy-3-(iodo-125I)-N-(5-((2-(((4-methoxyphenyl)methyl)-2-pyridinylamino)ethyl)methylamino)pentyl)-
    • Benzenepropanamide, 4-hydroxy-3-(iodo-125I)-N-(5-((2-(((4-methoxypheny l)methyl)-2-pyridinylamino)et
    • DTXSID70143892
    • 3-(4-hydroxy-3-(125I)iodanylphenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]propanamide
    • 101395-33-9
    • Inchi: InChI=1S/C30H39IN4O3/c1-34(19-7-3-5-18-33-30(37)16-12-24-11-15-28(36)27(31)22-24)20-21-35(29-8-4-6-17-32-29)23-25-9-13-26(38-2)14-10-25/h4,6,8-11,13-15,17,22,36H,3,5,7,12,16,18-21,23H2,1-2H3,(H,33,37)/i31-2
    • InChI-sleutel: LOPFSGXLOHCWPI-DYSJZCPFSA-N
    • LACHT: COC1C=CC(CN(C2=CC=CC=N2)CCN(CCCCCNC(CCC2C=CC(O)=C([125I])C=2)=O)C)=CC=1

Berekende eigenschappen

  • Exacte massa: 630.20647
  • Monoisotopische massa: 628.20684
  • Aantal isotopen atomen: 1
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 16
  • Complexiteit: 649
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 77.9
  • XLogP3: 5.8

Experimentele eigenschappen

  • Dichtheid: 1.356
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.617
  • PSA: 77.93
  • LogboekP: 6.09840
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